In Vivo Anti-Tumor Potency: BGB-290 Demonstrates 16-Fold Greater Activity Than Olaparib in BRCA1-Mutant Breast Cancer Xenograft Model
In a head-to-head comparison using the BRCA1-mutated MDA-MB-436 breast cancer xenograft model, BGB-290 exhibited 16-fold greater in vivo anti-tumor potency than olaparib [1]. The study further demonstrated that BGB-290 induced more sustained PARP inhibition than olaparib, which correlated with the observed superior anti-tumor activity [1].
| Evidence Dimension | In vivo anti-tumor potency |
|---|---|
| Target Compound Data | BGB-290 demonstrated >10-fold more potent anti-tumor activity than olaparib; 16-fold greater potency in efficacy study |
| Comparator Or Baseline | Olaparib (baseline potency set at 1×) |
| Quantified Difference | 16-fold greater potency; PARP inhibition more sustained compared to olaparib |
| Conditions | BRCA1-mutated MDA-MB-436 breast cancer xenograft model in mice |
Why This Matters
This direct comparative data enables researchers selecting a PARP inhibitor for BRCA-mutant in vivo models to prioritize BGB-290 based on quantified potency advantage, potentially reducing required dosing and experimental variability.
- [1] Tang Z, Liu Y, Zhen Q, et al. BGB-290: A highly potent and specific PARP1/2 inhibitor potentiates anti-tumor activity of chemotherapeutics in patient biopsy derived SCLC models. Cancer Res. 2015;75(15 Suppl):Abstract 1653. Also cited in Xiong Y, Guo Y, Liu Y, et al. Neoplasia. 2020;22(9):431-440. View Source
